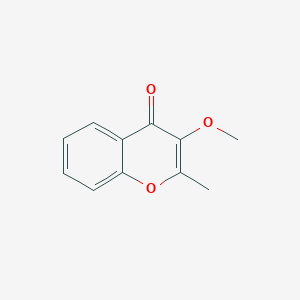

3-Methoxy-2-methyl-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-11(13-2)10(12)8-5-3-4-6-9(8)14-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUVTHNLTCBQBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2O1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Methoxy 2 Methyl 4h Chromen 4 One Derivatives

Elucidation of Chromenone Pharmacophores and Key Structural Motifs

The chromone (B188151) ring system, also known as benzopyran-4-one, is recognized as a "privileged structure" in drug discovery. This is due to its ability to bind to a variety of biological targets, making it a valuable template for designing novel therapeutic agents. acs.org The core chromone structure consists of a benzene (B151609) ring fused to a pyran ring. ijbpas.com

Key structural motifs that are often associated with the biological activity of chromone derivatives include:

The Benzopyran-4-one Core: This fundamental bicyclic system is a common feature in numerous natural and synthetic bioactive compounds. ijbpas.com Its planar nature and the presence of a carbonyl group and an ether oxygen atom are crucial for interacting with biological targets.

Hydroxyl Groups: The presence and position of hydroxyl groups on the chromone scaffold can significantly impact antioxidant activity. For instance, a hydroxyl group at position 5, along with a C2-C3 double bond and a 4-oxo function, contributes to free radical scavenging. researchgate.net

Methoxy (B1213986) Groups: The substitution of hydroxyl groups with methoxy groups can influence a compound's lipophilicity and metabolic stability. mdpi.com This modification can enhance cell uptake and protect the compound from degradation. mdpi.com

Aromatic Substituents: The attachment of aromatic rings at various positions of the chromone core can lead to a wide array of biological activities, including anti-inflammatory and anticancer effects.

A study on chromone derivatives as MAO inhibitors identified a pharmacophore model, AHRRR_1, which highlights the importance of an aromatic ring, a hydrogen bond acceptor, and three hydrophobic features for activity. nih.gov This demonstrates how specific arrangements of functional groups on the chromone scaffold are essential for binding to particular biological targets.

Impact of Positional and Substituent Variations on Biological Activities

The biological activity of chromone derivatives can be finely tuned by altering the position and nature of substituents on the benzopyranone ring system.

Modifications of the Benzopyranone Ring System

Modifications to the core benzopyranone ring can lead to significant changes in biological activity. For example, the saturation of the C2-C3 double bond in the pyran ring, converting a chromenone to a chromanone, has been shown to alter the multitargeting activity of compounds designed for Alzheimer's disease. acs.org

Furthermore, the introduction of various substituents onto the benzene or pyran portion of the ring system can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Studies on noscapine (B1679977) analogs, which contain a benzofuranone ring system, have shown that modifications at position-7 can impact their antiproliferative potential against various cancer cell lines. nih.gov

Effects of Methoxy and Methyl Substituents (specifically for 3-Methoxy-2-methyl-4H-chromen-4-one)

For the specific compound 3-Methoxy-2-methyl-4H-chromen-4-one, the methoxy group at position 3 and the methyl group at position 2 are key determinants of its chemical properties and potential biological activity.

The methoxy group is a common substituent in many natural products and approved drugs. nih.gov It can influence ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov The presence of a methoxy group can increase a molecule's lipophilicity, potentially enhancing its ability to cross cell membranes. mdpi.com Studies on resveratrol (B1683913) derivatives have shown that the introduction of methoxy groups can stabilize the binding of the compound to its target protein. nih.gov

Peripheral Group Elaboration and Bioisosteric Replacements

The elaboration of peripheral groups and the use of bioisosteric replacements are common strategies in drug design to optimize the activity and properties of a lead compound. For chromone derivatives, this can involve introducing a variety of functional groups to the core scaffold.

For instance, in the development of multi-target agents for Alzheimer's disease, a chromanone core was linked to an amine moiety via a linker, demonstrating the utility of peripheral group elaboration. acs.org Bioisosteric replacement involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For example, replacing a hydroxyl group with a methoxy group is a common bioisosteric modification. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR and 3D-QSAR are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable tools for predicting the activity of new compounds and for understanding the structural features that are important for biological activity.

Descriptor Selection and Model Validation

The development of a robust and predictive QSAR model relies heavily on the appropriate selection of molecular descriptors and rigorous model validation.

Descriptor Selection: Molecular descriptors are numerical values that represent the physicochemical properties of a molecule. nih.gov There are numerous types of descriptors, including 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric and electrostatic fields) descriptors. mdpi.com The selection of relevant descriptors is a critical step in QSAR modeling, as it determines the quality and interpretability of the model. nih.gov Various methods, including statistical approaches and machine learning algorithms, are used to select the most informative descriptors from a large pool of calculated ones. mdpi.com

Model Validation: Once a QSAR model is built, it must be thoroughly validated to ensure its reliability and predictive power. researchgate.net Validation is a crucial step to confirm that the model is not a result of chance correlation. researchgate.net Key validation techniques include:

Internal Validation: This is typically performed using cross-validation techniques like leave-one-out (LOO) or leave-group-out (LGO). youtube.com A high cross-validated correlation coefficient (q²) indicates good internal consistency of the model. youtube.com

External Validation: The model's predictive ability is assessed using an external test set of compounds that were not used in the model development. youtube.com A high predictive correlation coefficient (R²pred) for the test set indicates that the model can accurately predict the activity of new compounds. youtube.com

Y-Randomization: This involves randomly shuffling the biological activity data and rebuilding the QSAR model. A low correlation coefficient for the randomized models confirms that the original model is not due to chance.

For example, a 3D-QSAR study on chromone derivatives as HIV-1 protease inhibitors developed models with good predictive ability, as indicated by high cross-validated r² (r²cv), conventional r², and predictive r² (r²pred) values. nih.gov Similarly, a 3D-QSAR investigation of chromone derivatives as MAO inhibitors resulted in a statistically significant model with an R² of 0.9064 and a Q² of 0.8239. nih.gov These examples highlight the importance of statistical validation in ensuring the quality of QSAR models.

Data Tables

Table 1: Key Structural Features and Their Influence on Activity

| Structural Feature | Influence on Biological Activity |

| Benzopyran-4-one Core | Essential scaffold for binding to various biological targets. ijbpas.com |

| C2-C3 Double Bond | Saturation to a single bond (chromanone) alters multitargeting activity. acs.org |

| Hydroxyl Groups | Contribute to antioxidant and free radical scavenging properties. researchgate.net |

| Methoxy Groups | Enhance lipophilicity, metabolic stability, and cell uptake. mdpi.comnih.gov |

| Peripheral Groups | Elaboration allows for fine-tuning of activity and targeting. acs.org |

Pharmacophore Mapping and Ligand-Based Design Principles

Pharmacophore mapping is another crucial ligand-based design strategy. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centroids, aromatic rings, and positive or negative ionizable groups. nih.gov

For the 4H-chromen-4-one scaffold, a pharmacophore model would identify the key structural motifs necessary for its biological activity. nih.gov While a specific pharmacophore model for 3-Methoxy-2-methyl-4H-chromen-4-one is not available in the searched literature, studies on related flavonoids and chromen-4-one derivatives provide insight into the likely important features. nih.govnih.gov

Key pharmacophoric features for a chromen-4-one derivative could include:

The carbonyl oxygen at position 4 acting as a hydrogen bond acceptor.

The oxygen atom in the chromene ring potentially acting as another hydrogen bond acceptor.

The aromatic rings providing hydrophobic and π-π stacking interactions.

Substituents, such as the methoxy and methyl groups, contributing to steric and electronic profiles that influence binding affinity.

Once a pharmacophore hypothesis is developed and validated, it can be used as a 3D query to screen large compound libraries to identify new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. nih.gov This approach accelerates the discovery of novel lead compounds.

Table 2: Common Pharmacophore Features and Their Significance

This table outlines the types of features that would be identified in a pharmacophore study of chromen-4-one derivatives.

| Pharmacophore Feature | Symbol | Potential Role in Binding | Example Location on Chromen-4-one Scaffold |

| Hydrogen Bond Acceptor | HBA | Forms hydrogen bonds with receptor's donor groups | Carbonyl oxygen at C4; Ring oxygen at C1; Methoxy oxygen |

| Hydrogen Bond Donor | HBD | Forms hydrogen bonds with receptor's acceptor groups | Hydroxy substituents (if present) |

| Aromatic Ring | AR | Participates in π-π stacking or hydrophobic interactions | Benzene ring of the chromene core |

| Hydrophobic Feature | HY | Interacts with non-polar pockets in the receptor | Methyl group at C2; Phenyl rings |

By combining these computational approaches, researchers can build a comprehensive understanding of the structure-activity and structure-property relationships of 3-Methoxy-2-methyl-4H-chromen-4-one derivatives, enabling a more rational and efficient drug design process.

Mechanistic Investigations of 3 Methoxy 2 Methyl 4h Chromen 4 One S Molecular and Cellular Interactions

Identification and Characterization of Molecular Targets

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within the cell. For 3-Methoxy-2-methyl-4H-chromen-4-one, the identification and characterization of these targets are key to understanding its mechanism of action. While direct experimental data for this specific compound is limited, studies on structurally similar chromone (B188151) derivatives provide valuable insights into its potential molecular interactions.

Enzyme Inhibition and Activation Mechanisms

The chromone scaffold is a common feature in many enzyme inhibitors. Research on related compounds suggests that 3-Methoxy-2-methyl-4H-chromen-4-one may exhibit inhibitory activity against several key enzymes.

One potential target is Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of the insulin (B600854) signaling pathway, making its inhibitors potential therapeutics for diabetes and obesity. frontiersin.orgresearchgate.net Studies on formylchromone (B10848765) derivatives have demonstrated their ability to inhibit PTP1B. nih.govnih.gov For instance, certain formylchromone derivatives have shown IC50 values against PTP1B in the micromolar range, with some exhibiting remarkable selectivity over other phosphatases. nih.govnih.gov Kinetic studies of these derivatives revealed an irreversible and active-site-directed inhibition mechanism. nih.gov Given the structural similarity, it is plausible that 3-Methoxy-2-methyl-4H-chromen-4-one could also interact with and inhibit PTP1B.

Another class of enzymes that may be targeted by 3-Methoxy-2-methyl-4H-chromen-4-one is the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.gov DPP-4 inhibitors are a class of oral hypoglycemics. Many flavonoids, which share the chromone core structure, have been shown to inhibit DPP-4. nih.gov The structure-activity relationship studies of flavonoids have indicated that the presence and position of substituents on the chromone ring are critical for their inhibitory activity. nih.gov For example, methylation of hydroxyl groups on the flavonoid structure has been shown to influence the inhibitory activity against DPP-4. nih.gov

The table below summarizes the enzyme inhibitory activities of some chromone derivatives, providing a basis for the potential activity of 3-Methoxy-2-methyl-4H-chromen-4-one.

| Compound Class | Target Enzyme | Observed Activity | Reference |

| Formylchromone derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50 values as low as 4.3 µM; irreversible inhibition | nih.govnih.gov |

| Flavonoids (chromone core) | Dipeptidyl Peptidase-4 (DPP-4) | Inhibition observed, with activity dependent on substitution patterns | nih.gov |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase, Butyrylcholinesterase, MAO-B, COX-1, COX-2, 5-LOX | Potent inhibition with low micromolar IC50 values | mdpi.com |

It is important to note that direct experimental validation of the inhibitory or activatory effects of 3-Methoxy-2-methyl-4H-chromen-4-one on these and other enzymes is necessary to confirm these hypotheses.

Receptor Binding and Allosteric Modulation

Beyond enzymes, 3-Methoxy-2-methyl-4H-chromen-4-one may interact with various receptors. A particularly relevant target for chromone derivatives is the sigma (σ) receptor family, which consists of two subtypes, σ1 and σ2. nih.govrsc.org These receptors are involved in a variety of cellular functions and are implicated in neurological disorders. nih.govmdpi.com

Studies on (aminoalkoxy)chromones have shown that these compounds can bind with high affinity and selectivity to sigma receptors. nih.gov The position of the substituent on the chromone ring and the nature of the substituent are critical for binding affinity. nih.gov For instance, a series of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones were identified as potent and selective σ1 receptor ligands, with Ki values in the nanomolar range. nih.gov While 3-Methoxy-2-methyl-4H-chromen-4-one lacks the aminoalkoxy side chain, the core chromone structure is a key pharmacophoric element, suggesting a potential for interaction with sigma receptors, which would need to be confirmed experimentally.

The table below presents the sigma receptor binding affinities for some representative chromone derivatives.

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one | σ1 Receptor | 19.6 nM | nih.gov |

| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one | σ1 Receptor | 27.2 nM | nih.gov |

| 7-[[7-(4-hydroxypiperidyl)heptyl]oxy]-2-phenylchromone | σ1 Receptor | 19 nM | nih.gov |

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary binding site to modulate its activity, is another possible mechanism. While no direct evidence exists for 3-Methoxy-2-methyl-4H-chromen-4-one as an allosteric modulator, the diverse structures of known allosteric modulators suggest that this possibility should not be ruled out and warrants further investigation.

Ion Channel Interactions and Membrane Permeability Studies

Protein-Ligand Interaction Profiling

Computational methods such as molecular docking are valuable tools for predicting the binding of a ligand to a protein and for understanding the nature of the interaction. Molecular docking studies performed on related formylchromone derivatives have helped to identify the orientation of these inhibitors within the active site of PTP1B, highlighting key interactions with amino acid residues. nih.gov

Elucidation of Intracellular Signaling Pathway Modulation

By interacting with specific molecular targets, 3-Methoxy-2-methyl-4H-chromen-4-one has the potential to modulate various intracellular signaling pathways, thereby exerting its biological effects.

Based on its potential to inhibit PTP1B, this compound could modulate the insulin signaling pathway . PTP1B is a key negative regulator of this pathway, and its inhibition would lead to enhanced insulin receptor phosphorylation, thereby promoting downstream signaling events that lead to glucose uptake and metabolism. frontiersin.orgresearchgate.net

Furthermore, if 3-Methoxy-2-methyl-4H-chromen-4-one interacts with sigma receptors, it could influence a range of signaling pathways, including calcium signaling . The σ1 receptor, in particular, is known to be a ligand-regulated molecular chaperone at the endoplasmic reticulum and is involved in modulating intracellular Ca2+ signaling. nih.govmdpi.com

The potential modulation of other signaling pathways, such as those involved in inflammation and apoptosis, as suggested for related compounds, would also be a critical area of investigation. For instance, the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) by structurally similar flavonoids points to a potential role in modulating inflammatory pathways. mdpi.com Comprehensive studies using techniques such as Western blotting, reporter gene assays, and phosphoproteomics would be necessary to fully elucidate the impact of 3-Methoxy-2-methyl-4H-chromen-4-one on intracellular signaling networks.

Molecular Recognition and Binding Kinetics

Understanding the specifics of how 3-Methoxy-2-methyl-4H-chromen-4-one recognizes its molecular targets and the kinetics of this binding is fundamental to characterizing its mechanism of action. This includes determining the affinity (how tightly it binds), the association and dissociation rates, and the mode of interaction.

While specific kinetic data for 3-Methoxy-2-methyl-4H-chromen-4-one is not available, studies on related compounds provide a framework for the types of interactions that might be expected. For example, kinetic analyses of formylchromone derivatives have shown them to be irreversible inhibitors of PTP1B, indicating a covalent interaction or a very slow dissociation from the enzyme. nih.gov In contrast, studies on the inhibition of DPP-4 by flavonoids have revealed reversible inhibition, with either non-competitive or mixed-type kinetics, suggesting different binding modes and interactions. nih.gov

To determine the binding kinetics of 3-Methoxy-2-methyl-4H-chromen-4-one, various biophysical techniques could be employed, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzyme kinetic assays. These methods would provide quantitative data on binding affinity (Kd), association rate constants (kon), and dissociation rate constants (koff), which are essential for a complete understanding of its molecular interactions.

Cellular Uptake and Subcellular Localization Studies (in in vitro models)

Direct experimental data on the cellular uptake and subcellular localization of 3-Methoxy-2-methyl-4H-chromen-4-one are not extensively available in the current body of scientific literature. However, by examining studies on structurally related chromen-4-one derivatives and flavonoids, we can infer potential mechanisms and distribution patterns for this compound in in vitro models.

The cellular uptake of small molecules is largely governed by their physicochemical properties, such as lipophilicity, size, and charge. As an aglycone (non-glycosylated) flavonoid-like structure, 3-Methoxy-2-methyl-4H-chromen-4-one is anticipated to primarily traverse the cell membrane via passive diffusion. This mechanism is common for many flavonoid aglycones, which are sufficiently lipophilic to move across the lipid bilayer of the cell membrane down their concentration gradient.

In contrast, flavonoid glycosides often rely on carrier-mediated transport systems. For instance, certain flavonoid glycosides are known to be substrates for hexose (B10828440) transporters, such as sodium-dependent glucose transporter 1 (SGLT1). Current time information in Bangalore, IN.nih.gov The absence of a sugar moiety in 3-Methoxy-2-methyl-4H-chromen-4-one makes its interaction with such transporters less likely.

The substitution pattern on the chromone ring can significantly influence cellular uptake. The presence of a methoxy (B1213986) group and a methyl group may enhance the lipophilicity of the molecule compared to its hydroxylated counterparts, potentially facilitating its passage through the cell membrane. Studies on similar compounds, such as naringenin (B18129) and its prenylated derivative, 8-prenylnaringenin, have demonstrated that modifications to the core structure can enhance cell membrane targeting and subsequent intracellular activity. researchgate.net

Once inside the cell, the subcellular localization of a compound determines its potential molecular targets and biological effects. For many flavonoids, localization is not uniform and can include accumulation in specific organelles. The intrinsic fluorescence of some flavonoids, particularly those with a hydroxyl group at the C3 position, has been utilized to visualize their distribution within cells using fluorescence microscopy. researchgate.netconsensus.app While it is not confirmed whether 3-Methoxy-2-methyl-4H-chromen-4-one possesses intrinsic fluorescence suitable for such studies, its structural similarity to other chromones suggests it may distribute throughout the cytoplasm.

Furthermore, some chromenone derivatives have been found to specifically target proteins on the cell surface. For example, certain derivatives have been shown to bind to the urokinase-type plasminogen activator receptor (uPAR) on the cell membrane of cancer cells. nih.gov While there is no direct evidence for 3-Methoxy-2-methyl-4H-chromen-4-one, this highlights the potential for specific subcellular targeting even within the broader class of chromones.

The following table summarizes the general findings on the cellular uptake and localization of related chromen-4-one derivatives, which can provide a framework for predicting the behavior of 3-Methoxy-2-methyl-4H-chromen-4-one.

| Compound Class | Observed Uptake Mechanism | Observed Subcellular Localization | Relevant Findings |

| Flavonoid Aglycones | Passive Diffusion | Cytoplasm, potentially specific organelles | Lipophilicity is a key driver of uptake. |

| Flavonoid Glycosides | Active Transport (e.g., via SGLT1) | Cytoplasm | Sugar moieties necessitate carrier proteins for efficient uptake. Current time information in Bangalore, IN.nih.gov |

| Substituted Chromones | Passive Diffusion | Cell membrane (specific receptors like uPAR), cytoplasm | Substituent groups can significantly alter targeting and accumulation. researchgate.netnih.gov |

Computational Chemistry and Molecular Modeling in 3 Methoxy 2 Methyl 4h Chromen 4 One Research

Cheminformatics Approaches for Structural Diversity and Property Space Exploration

Cheminformatics has emerged as a powerful discipline in modern drug discovery and materials science, enabling the systematic exploration of chemical space and the prediction of molecular properties. In the context of 3-Methoxy-2-methyl-4H-chromen-4-one and its analogs, cheminformatics approaches are instrumental in understanding their structural diversity, predicting their bioactivity, and exploring their property space for various applications. These computational techniques allow for the efficient screening of large virtual libraries of compounds, the identification of structure-activity relationships (SAR), and the design of novel derivatives with optimized properties.

Exploring Structural Diversity through Virtual Libraries

A fundamental application of cheminformatics is the generation and analysis of virtual libraries of compounds based on a core scaffold. For 3-Methoxy-2-methyl-4H-chromen-4-one, virtual libraries can be constructed by systematically modifying the substituents at various positions of the chromone (B188151) ring. This allows for the exploration of a vast chemical space to identify derivatives with potentially enhanced biological activity or desired physicochemical properties. The process involves the enumeration of all possible combinations of a predefined set of substituents at specific modification points on the parent molecule.

Table 1: Exemplar Substituent Modifications for Virtual Library Generation of 3-Methoxy-2-methyl-4H-chromen-4-one Derivatives

| Position | Parent Substituent | Exemplar Modifications for Virtual Library |

| C5 | Hydrogen | -OH, -OCH3, -Cl, -F, -NH2 |

| C6 | Hydrogen | -OH, -OCH3, -Br, -NO2, -CH3 |

| C7 | Hydrogen | -OH, -OCH3, -Cl, -F, -NH2 |

| C8 | Hydrogen | -OH, -OCH3, -Br, -NO2, -CH3 |

These virtual libraries can then be subjected to various filtering and analysis techniques to assess their diversity and drug-likeness. nih.govresearchgate.net Descriptors such as molecular weight, logP, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are calculated for each virtual compound. This allows for the selection of a diverse subset of compounds that cover a wide range of physicochemical properties for further computational or experimental investigation.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a key cheminformatics tool used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For chromone derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net

In a typical QSAR study for derivatives of 3-Methoxy-2-methyl-4H-chromen-4-one, a dataset of compounds with experimentally determined biological activities would be used. A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, are calculated for each compound. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then employed to build a mathematical model that relates the descriptors to the observed activity. nih.gov

Table 2: Key Molecular Descriptors Used in QSAR Models for Chromone Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. acs.orgresearchgate.net |

| Steric | Molecular volume, surface area | Affects ligand-receptor binding and accessibility. |

| Hydrophobic | LogP, Molar refractivity | Governs membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices, Wiener index | Encodes information about molecular branching and shape. |

The resulting QSAR models can be used to predict the activity of novel, untested derivatives of 3-Methoxy-2-methyl-4H-chromen-4-one, thereby guiding the synthesis of more potent compounds. The contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can visualize the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. researchgate.net

Property Space Exploration and ADMET Prediction

Cheminformatics plays a crucial role in the early stages of drug discovery by predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. frontiersin.org For 3-Methoxy-2-methyl-4H-chromen-4-one and its derivatives, in silico ADMET prediction can help to identify candidates with favorable pharmacokinetic profiles and low potential for toxicity, thus reducing the likelihood of late-stage failures in drug development.

Various computational models and software are available to predict a wide range of ADMET properties. These predictions are based on the compound's structure and physicochemical properties.

Table 3: In Silico Predicted Physicochemical and ADMET Properties for 3-Methoxy-2-methyl-4H-chromen-4-one

| Property | Predicted Value/Classification | Implication |

| Molecular Weight | 190.19 g/mol | Compliant with Lipinski's Rule of Five. frontiersin.org |

| logP (o/w) | ~1.5 - 2.5 | Indicates good oral bioavailability potential. |

| Topological Polar Surface Area (TPSA) | ~46.5 Ų | Suggests good cell permeability. frontiersin.org |

| Human Oral Absorption | High | Likely to be well-absorbed after oral administration. |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited central nervous system effects. frontiersin.org |

| CYP450 Inhibition | Potential inhibitor of certain isoforms | Requires experimental verification for drug-drug interactions. |

| Hepatotoxicity | Low to Moderate risk | Further investigation may be needed. |

| Ames Mutagenicity | Likely non-mutagenic | Indicates a lower potential for carcinogenicity. |

By exploring the property space of virtual libraries of 3-Methoxy-2-methyl-4H-chromen-4-one derivatives, researchers can identify compounds that not only possess the desired biological activity but also exhibit favorable drug-like properties. This integrated approach of structural diversity exploration and property space analysis significantly enhances the efficiency and effectiveness of the discovery and development of new therapeutic agents based on the chromone scaffold.

Advanced Analytical Methodologies for Research Applications of 3 Methoxy 2 Methyl 4h Chromen 4 One

Advanced Spectroscopic and Crystallographic Techniques for Elucidating Complex Structures and Interactions

Spectroscopic and crystallographic methods are indispensable for the definitive identification and detailed structural analysis of chromenone derivatives. They provide fundamental data on connectivity, stereochemistry, and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. ox.ac.uk High-resolution one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide critical information about the chemical environment of individual atoms. docbrown.info For 3-Methoxy-2-methyl-4H-chromen-4-one, the number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) in the ¹H NMR spectrum confirm the presence of the methyl and methoxy (B1213986) groups and the protons on the chromenone core. docbrown.inforsc.org

Two-dimensional (2D) NMR techniques are particularly powerful for differentiating between isomers and establishing stereochemistry. ox.ac.uk

COSY (Correlation Spectroscopy) experiments identify protons that are spin-spin coupled, typically those on adjacent carbon atoms, helping to piece together molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings (over 2-3 bonds) between protons and carbons, which is crucial for connecting molecular fragments and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the stereochemistry and conformation of a molecule. wordpress.com It identifies protons that are close in space, regardless of whether they are connected through bonds. ox.ac.uk By irradiating a specific proton signal and observing which other protons are enhanced, the through-space proximity can be mapped, allowing for the differentiation of stereoisomers. ox.ac.ukwordpress.com

For example, in a complex chromenone derivative, NOESY can distinguish between diastereomers by revealing the relative orientation of substituents.

| Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Primary Use in Structural Analysis |

|---|---|---|---|

| C2-CH₃ | ~2.4 | ~20 | Confirms methyl group at C2 |

| C3-OCH₃ | ~3.8 | ~58-60 | Confirms methoxy group at C3 |

| C4 (C=O) | - | ~178 | Identifies the carbonyl carbon of the chromenone |

| C5-H | ~8.2 (downfield due to anisotropy of C=O) | ~125 | Key signal for aromatic region assignment |

| C6-H | ~7.4 | ~125 | Aromatic proton assignment |

| C7-H | ~7.7 | ~134 | Aromatic proton assignment |

| C8-H | ~7.5 | ~118 | Aromatic proton assignment |

Note: Data are representative and can vary significantly based on the solvent and other substituents on the chromenone ring. rsc.orgnih.gov

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. In the context of research applications, tandem mass spectrometry (MS/MS) is particularly valuable.

For reaction monitoring , Multiple Reaction Monitoring (MRM) is a powerful tandem MS scan mode. nih.gov It is a targeted approach where a specific precursor ion (e.g., the molecular ion [M+H]⁺ of 3-Methoxy-2-methyl-4H-chromen-4-one) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and then specific, characteristic fragment ions (product ions) are monitored in the second mass analyzer. nih.govspringernature.com This technique offers exceptional specificity and sensitivity, allowing for the precise quantification of the target compound in a complex reaction mixture over time, even in the presence of isomers or byproducts. nih.govnih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |

|---|---|---|---|

| Starting Material (e.g., 2'-Hydroxy-2-methylacetophenone) | [M+H]⁺ (e.g., 151.1) | (Fragment 1), (Fragment 2) | Monitor consumption |

| 3-Methoxy-2-methyl-4H-chromen-4-one | 191.1 [M+H]⁺ | (Hypothetical Fragment 1) | Monitor formation (Quantifier) |

| 3-Methoxy-2-methyl-4H-chromen-4-one | 191.1 [M+H]⁺ | (Hypothetical Fragment 2) | Monitor formation (Qualifier) |

For metabolite profiling in non-human systems, such as identifying related compounds in plant extracts or microbial broths, MS is used to detect and tentatively identify known and unknown chromenone derivatives. nih.gov The fragmentation patterns of these compounds provide structural clues that help in their characterization. nih.govmdpi.com

The analysis of a crystal structure also provides insight into intermolecular interactions, which is the basis of co-crystal analysis . researchgate.net By studying the crystal packing, researchers can identify and characterize non-covalent interactions such as hydrogen bonds, halogen bonds, and π–π stacking. researchgate.net These interactions are fundamental to understanding the formation of co-crystals, where the target compound crystallizes with another distinct molecule (a co-former) in a specific stoichiometric ratio. For instance, analysis of a related chromene derivative showed molecules linked by pairs of N—H⋯O hydrogen bonds to form dimers, which were then linked by C—H⋯O and π–π interactions to build a three-dimensional structure. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Triclinic | Defines the basic geometry of the unit cell |

| Space Group | P-1 | |

| a (Å) | 8.3716 | Unit cell dimensions |

| b (Å) | 11.6435 | |

| c (Å) | 13.1018 | |

| α (°) | 86.455 | Unit cell angles |

| β (°) | 88.251 | |

| γ (°) | 69.841 | |

| Volume (ų) | 1196.51 | Volume of the unit cell |

| Z | 2 | Number of molecules per unit cell |

Data adapted from a reported crystal structure of a complex chromene derivative for illustrative purposes. researchgate.net

Optical spectroscopy techniques are highly sensitive to the electronic environment of a molecule and are thus well-suited for studying molecular interactions.

Fluorescence Spectroscopy is often used for chromenone derivatives, as the extended π-system of the chromenone core can act as a fluorophore. nih.govresearchgate.net The fluorescence emission is sensitive to the molecule's environment, a phenomenon known as solvatochromism. nih.gov Interaction studies are performed by monitoring changes in fluorescence properties—such as emission wavelength, intensity, and quantum yield—upon the addition of a binding partner. For example, a related 3-hydroxychromone derivative was used as a fluorescent sensor for Al³⁺ ions; binding of the ion caused a significant red-shift in the emission maximum (from 436 nm to 465 nm) and an enhancement of fluorescence intensity. nih.govresearchgate.net This principle can be applied to study the interaction of 3-Methoxy-2-methyl-4H-chromen-4-one with proteins, nucleic acids, or metal ions in research settings.

| Condition | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Observation |

|---|---|---|---|

| Probe in Methanol | ~404 | 436 | Baseline emission |

| Probe in DMSO | ~404 | (Different Wavelength) | Demonstrates solvatochromic shift |

| Probe + Metal Ion (e.g., Al³⁺) | ~404 | 465 | Red-shift indicates binding interaction |

Data adapted from studies on 3-hydroxychromone derivatives. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy is a technique used to investigate chiral molecules. wordpress.com While 3-Methoxy-2-methyl-4H-chromen-4-one is itself achiral, CD can be used to study its interactions with chiral macromolecules like proteins or DNA. Binding of the achiral chromenone to a chiral host can induce a CD signal for the chromenone, providing information about the binding mode and the local environment at the binding site. Furthermore, if the chromenone is part of a larger, chiral molecular assembly, the exciton (B1674681) chirality method can be used to determine the absolute stereochemistry of the entire system. wordpress.com

Chromatographic and Separation Science for Analog Purity and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the purification of target compounds and the analysis of their purity.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a benchmark technique for the separation, identification, and quantification of compounds in complex mixtures. nih.govualberta.ca HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. nih.gov The separated compounds then enter the mass spectrometer.

This method is ideal for:

Trace Analysis: The high sensitivity of MS/MS detectors, particularly in MRM mode, allows for the detection and quantification of 3-Methoxy-2-methyl-4H-chromen-4-one at very low concentrations (e.g., μg/kg or lower) in research samples like plant extracts or environmental samples. nih.gov

Compound Identification: In complex research samples, retention time from the HPLC provides one level of identification. The mass spectrometer then provides the molecular weight (from the precursor ion) and a characteristic fragmentation pattern (from the product ions in the MS/MS scan), which together act as a highly specific fingerprint for confident compound identification. nih.govualberta.ca Different ionization sources like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used depending on the analyte's properties. nih.gov

| Parameter | Example Setting |

|---|---|

| HPLC Column | C18 or Pentafluorophenylpropyl (PFPP) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Scan Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Precursor Ion [M+H]⁺ → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier) |

Parameters are general examples and require optimization for specific applications. ualberta.canih.gov

Chiral Chromatography for Enantiomer Separation

Chirality can be a determining factor in the pharmacological activity of a compound, with different enantiomers often exhibiting varied biological effects. nih.gov The separation of enantiomers, which are non-superimposable mirror images, requires specialized techniques as they possess identical physical properties in an achiral environment. sigmaaldrich.com Chiral chromatography is a primary method for this purpose, utilizing a chiral stationary phase (CSP) to create a diastereomeric interaction with the enantiomers, leading to differential retention times and separation. sigmaaldrich.comntu.edu.sg

For chromen-4-one derivatives, which may possess chiral centers, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) equipped with a chiral column are the methods of choice. ntu.edu.sgmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated success in separating various chiral compounds, including fungicides with complex structures. mdpi.comchromatographyonline.com

The development of a successful chiral separation method is an empirical process involving the screening of multiple columns and mobile phase conditions. chromatographyonline.com Key parameters that are optimized to achieve resolution include the choice of CSP, the composition of the mobile phase (including the type of organic modifier), column temperature, and flow rate. sigmaaldrich.comchromatographyonline.com For instance, the enantioseparation of related 4H-chromene structures has been achieved with high enantiomeric excess, demonstrating the feasibility of these techniques for this class of compounds. nih.govrsc.org

Table 1: Illustrative Data for Chiral HPLC Method Development for 3-Methoxy-2-methyl-4H-chromen-4-one

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Chiral Stationary Phase | Lux Cellulose-2 | Chiralpak AS-H | CYCLOBOND I | Lux Cellulose-2 |

| Mobile Phase | Hexane/Isopropanol (90:10) | Methanol/Water (80:20) | Acetonitrile/Methanol (50:50) | Hexane/Ethanol (95:5) |

| Flow Rate (mL/min) | 1.0 | 0.8 | 1.0 | 0.9 |

| Temperature (°C) | 25 | 30 | 25 | 35 |

| Resolution (Rs) | 1.2 | No Separation | 0.8 | >1.5 (Baseline) |

| Notes | Partial separation | Co-elution observed | Poor peak shape and resolution | Optimal separation achieved |

This table is illustrative and represents a typical method development workflow. Data is hypothetical.

Bioanalytical Methods for Investigating Compound-Target Binding and Cellular Uptake Mechanisms (in in vitro models)

Understanding how a compound interacts with its biological target and how it enters cells is fundamental to drug discovery and chemical biology research. A variety of bioanalytical methods can be employed to study these phenomena for 3-Methoxy-2-methyl-4H-chromen-4-one in in vitro models.

Compound-Target Binding: To quantify the binding affinity and kinetics between the compound and a purified protein target, label-free techniques such as Surface Plasmon Resonance (SPR) are invaluable. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution of the compound is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is measured in real-time. This allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (K₋), which is a measure of binding affinity. Related flavonol compounds are known to exhibit fluorescence, a property that can also be leveraged in binding assays, such as fluorescence polarization, where a change in the rotation of a fluorescently-labeled molecule upon binding can be measured. nih.govresearchgate.net

Cellular Uptake Mechanisms: Investigating how 3-Methoxy-2-methyl-4H-chromen-4-one enters cells is crucial for interpreting cell-based assay results. This can be achieved by incubating cells with the compound and then measuring its intracellular concentration over time. A common method involves lysing the cells at various time points, extracting the compound from the lysate, and quantifying it using a sensitive analytical technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To probe the mechanism of uptake (e.g., passive diffusion vs. active transport), experiments can be conducted at different temperatures (as active transport is energy-dependent and reduced at 4°C) or in the presence of known transport inhibitors.

Table 2: Overview of Bioanalytical Methods for In Vitro Studies

| Analytical Method | Application | Key Data Generated |

| Surface Plasmon Resonance (SPR) | Compound-Target Binding | Affinity (K₋), Association (kₐ), Dissociation (kₑ) rates |

| Isothermal Titration Calorimetry (ITC) | Compound-Target Binding | Affinity (K₋), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |

| Fluorescence Polarization (FP) | Compound-Target Binding | Binding affinity, IC₅₀ values for competitive binding |

| LC-MS/MS | Cellular Uptake | Intracellular concentration, Uptake kinetics |

| Confocal Fluorescence Microscopy | Cellular Localization | Subcellular distribution (if compound is fluorescent) |

This table summarizes potential methods applicable to the compound based on general bioanalytical principles.

High-Throughput Screening Assay Development for Mechanistic Studies

High-Throughput Screening (HTS) provides a powerful platform for rapidly evaluating large numbers of compounds to identify those that modulate a specific biological pathway or target. harvard.edutechnologynetworks.com Developing a robust HTS assay is a critical step in elucidating the mechanism of action of a compound like 3-Methoxy-2-methyl-4H-chromen-4-one or in discovering new biological activities.

The process begins with the development of an assay in a microplate format (e.g., 384- or 1536-well plates) that is sensitive, reproducible, and amenable to automation. researchgate.net A variety of detection technologies can be used, including absorbance, fluorescence intensity, fluorescence resonance energy transfer (FRET), and luminescence. researchgate.net For example, to identify 3-Methoxy-2-methyl-4H-chromen-4-one as a potential kinase inhibitor, an assay could be designed to measure the phosphorylation of a substrate by the target kinase, with inhibition resulting in a decreased signal. Research on related chromone (B188151) derivatives has led to the identification of potent and selective SIRT2 inhibitors and telomerase inhibitors, likely through such screening campaigns. acs.orgnih.gov

A typical HTS workflow involves a primary screen of a large compound library at a single concentration to identify initial "hits." researchgate.net These hits are then subjected to a series of secondary and counter-screens to confirm their activity, determine dose-response relationships (IC₅₀ values), and rule out assay artifacts or non-specific activity. researchgate.net

Table 3: Hypothetical Data from a High-Throughput Screening Campaign

| Screening Phase | Description | Compound Tested | Result |

| Primary Screen | Single concentration (10 µM) screen against Target Kinase X. | 100,000 compounds | 3-Methoxy-2-methyl-4H-chromen-4-one identified as a "hit" (>50% inhibition). |

| Confirmatory Assay | Re-testing of primary hits. | 3-Methoxy-2-methyl-4H-chromen-4-one | Activity confirmed. |

| Dose-Response | 10-point titration to determine potency. | 3-Methoxy-2-methyl-4H-chromen-4-one | IC₅₀ = 2.5 µM |

| Orthogonal Assay | Test in a different assay format to confirm mechanism. | 3-Methoxy-2-methyl-4H-chromen-4-one | Activity confirmed, ruling out technology-specific artifacts. |

| Selectivity Panel | Test against a panel of related kinases. | 3-Methoxy-2-methyl-4H-chromen-4-one | >20-fold selective for Target Kinase X over other kinases tested. |

This table provides an illustrative example of the stages and potential outcomes of an HTS campaign designed to characterize a compound's activity.

Biotechnological and Biosynthetic Aspects of Chromenones

Natural Occurrence and Isolation of Chromenones

Chromones and their derivatives are widely distributed in the plant and microbial kingdoms. nih.govresearchgate.net They are recognized as privileged structures in medicinal chemistry due to their broad range of pharmacological properties. nih.govacs.org While direct isolation of 3-Methoxy-2-methyl-4H-chromen-4-one from natural sources is not documented, numerous related compounds have been identified.

Plants are a rich source of chromones, with many belonging to the genera Aloe, Aquilaria, Cassia, and Hypericum. researchgate.net For instance, 2-(2-phenylethyl)chromones are major components of agarwood, the resinous wood from Aquilaria species. nih.gov Fungi, including species of Aspergillus and Penicillium, are also known to produce bioactive chromones. researchgate.net The isolation of these compounds typically involves extraction from the source material followed by various chromatographic techniques to purify the desired molecules. dntb.gov.ua

The structural diversity of naturally occurring chromones is vast, encompassing variations in hydroxylation, methylation, and glycosylation patterns. nih.govresearchgate.net This diversity is exemplified by the compounds listed in the table below, which highlights the presence of the 2-methylchromone (B1594121) and methoxylated chromone (B188151) scaffolds in nature.

| Compound Name | Natural Source | Reference |

| 5,7-Dihydroxy-2-methylchromone | Aloe species, Drynaria species | researchgate.net |

| 7-Hydroxy-2,5-dimethyl-4H-chromen-4-one | Alternaria brassicae (fungus) | acs.org |

| (S)-5-Hydroxyl-2-(1-hydroxyethyl)-7-methylchromone | Bipolaris eleusines (fungus) | nih.gov |

| 3-Methoxy-2-{2-[(3′-O-β-d-glucopyranosyl)phenyl]ethyl}chromone | Limacia scandens | acs.org |

| 6,7-Dimethoxy-2-(2-phenylethyl) chromone | Aquilaria species | researchgate.net |

Biosynthesis Pathways of Related Chromenone Derivatives in Biological Systems

The biosynthesis of the chromone core in plants and microorganisms primarily follows the polyketide pathway. This pathway involves the sequential condensation of acetate (B1210297) units, derived from acetyl-CoA and malonyl-CoA, to form a linear polyketide chain. This chain then undergoes cyclization and aromatization to yield the characteristic benzo-γ-pyrone structure of the chromone skeleton. nih.gov

Key enzymes in this process are polyketide synthases (PKSs). For example, a pentaketide (B10854585) chromone synthase (PCS) has been identified in Aloe arborescens that catalyzes the formation of the chromone skeleton from acetyl-CoA and malonyl-CoA. nih.gov Similarly, aloesone (B1238188) synthase, another type III PKS, is responsible for producing heptaketide chromone derivatives in rhubarb and Aloe species. nih.gov

Following the formation of the basic chromone ring, a variety of tailoring enzymes introduce structural diversity. These modifications include:

Hydroxylation: Catalyzed by cytochrome P450 monooxygenases.

Methylation: O-methyltransferases (OMTs) add methyl groups to hydroxyl moieties, a crucial step in the formation of methoxylated chromones like the title compound. researchgate.net

Glycosylation: Glycosyltransferases attach sugar moieties to the chromone scaffold, often enhancing their solubility and stability. nih.gov

Prenylation: Prenyltransferases add isoprenyl groups, further increasing structural complexity. nih.gov

The biosynthesis of furochromones, a related class of compounds, has been elucidated in plants like Saposhnikovia divaricata, revealing a pathway that involves a polyketide synthase, prenyltransferase, cyclase, methyltransferase, and hydroxylase. nih.gov

Enzymatic and Microbial Transformation of Chromenones

The enzymatic and microbial transformation of chromones is a powerful tool for producing derivatives with modified properties. Microorganisms possess a wide array of enzymes capable of performing specific and stereoselective reactions on chromone scaffolds under mild conditions. nih.gov These biotransformations can overcome challenges associated with chemical synthesis and are considered a cost-effective and environmentally friendly approach. nih.gov

Common transformations include hydroxylation, reduction, and O-methylation. For example, microbial transformation of various ring A hydroxyflavones (a class of chromones) using different microorganisms has been shown to result in C-4' hydroxylation. nih.gov The fungus Aspergillus niger has been used to transform chromanone into chromone and chromanol. nih.gov

The table below summarizes some microbial transformations performed on chromone-related structures.

| Substrate | Microorganism | Transformation Product(s) | Reference |

| Chromanone | Aspergillus niger | Chromone, Chromanol | nih.gov |

| 5-Hydroxyflavone | Aspergillus niger | 5,4'-Dihydroxyflavone | nih.gov |

| 6-Hydroxyflavone | Aspergillus niger | 6,4'-Dihydroxyflavone | nih.gov |

| 7-Hydroxyflavone | Aspergillus niger | 7,4'-Dihydroxyflavone | nih.gov |

These transformations highlight the potential of using microbial systems to introduce specific functional groups onto a chromone backbone, which could be a viable strategy for synthesizing compounds like 3-Methoxy-2-methyl-4H-chromen-4-one from a suitable precursor.

Future Research Directions and Translational Opportunities Pre Clinical Focus

Emerging Biological Targets and Unexplored Pathways for Chromenone Derivatives

While historically investigated for activities like anti-inflammatory and anticancer effects, the scope of biological targets for chromenone derivatives is rapidly expanding. nih.govresearchgate.net Current research is unveiling novel interactions with complex cellular machinery, opening avenues for treating a wider range of diseases.

Key emerging targets include:

G Protein-Coupled Receptors (GPCRs): Chromenone-based scaffolds are being developed as potent and selective ligands for orphan GPCRs such as GPR55 and GPR35, which are implicated in inflammation, neurodegeneration, and metabolic diseases.

Enzyme Inhibition: Beyond well-known targets, chromenones are being tailored to inhibit specific enzymes involved in disease pathology. This includes sirtuin 2 (SIRT2) for neurodegenerative disorders, monoamine oxidase B (MAO-B) for Parkinson's disease, and phosphoinositide 3-kinase α (PI3Kα), a frequently mutated kinase in cancer. nih.govnih.govacs.org

Nuclear Export Proteins: Chromenone derivatives have been identified as inhibitors of the nuclear export protein CRM1, presenting a novel strategy for treating aggressive cancers like glioblastoma by disrupting key oncogenic pathways. nih.gov

Ion Channels and Transporters: The ability of chromones to modulate protein function extends to complex membrane proteins. For instance, derivatives have been designed to inhibit the breast cancer resistance protein ABCG2, a key player in multidrug resistance. nih.gov Furthermore, non-retinoid chromenone compounds are being explored as pharmacological chaperones to rescue misfolded rod opsin mutants, offering a potential therapeutic approach for retinitis pigmentosa. mdpi.com

The exploration of these targets is concurrently revealing unexplored signaling pathways. The modulation of orphan GPCRs, for example, necessitates a deeper investigation into their downstream signaling cascades. Similarly, the inhibition of CRM1 highlights the potential of targeting the entire nuclear export machinery, a pathway whose dysregulation is increasingly linked to various cancers. nih.gov Future research will likely focus on elucidating these complex networks to better understand the therapeutic mechanisms of chromenone derivatives.

Advanced Synthetic Methodologies for Accessing Diverse Chromenone Libraries

The creation of large and structurally diverse libraries of chromenone derivatives is essential for screening against new biological targets and optimizing lead compounds. Modern synthetic chemistry has moved beyond classical methods to embrace more efficient and versatile strategies.

Advanced methodologies include:

Catalytic One-Pot Syntheses: The use of metal catalysts (e.g., palladium, silver, ytterbium triflate) and organocatalysts in one-pot reactions allows for the rapid assembly of complex chromone (B188151) structures from simple starting materials, improving efficiency and reducing waste. nih.govresearchgate.net

C-H Bond Activation: Recent advances in direct C-H bond activation and functionalization on the chromone scaffold enable the introduction of various substituents at positions that were previously difficult to modify, greatly expanding the chemical space for drug discovery. ccspublishing.org.cn

Domino and Cascade Reactions: Catalytic asymmetric domino annulation reactions are being employed to construct chiral polycyclic chromanone frameworks in a single step, providing access to stereochemically complex molecules that are often found in natural products. mdpi.comrsc.org

Green Chemistry Approaches: To enhance sustainability, methods utilizing microwave irradiation, visible-light induction, and environmentally benign solvents are being developed. acs.orgresearchgate.net These techniques often lead to shorter reaction times and higher yields.

Combinatorial Chemistry: Both solid-phase and solution-phase combinatorial techniques are being used to generate large libraries of chromones for high-throughput screening, accelerating the discovery process.

These advanced methods are crucial for systematically exploring the structure-activity relationships (SAR) of chromenone derivatives and for generating novel candidates with improved pharmacological profiles.

Integration of Artificial Intelligence and Machine Learning in Chromenone Research for Design and Prediction

The integration of computational tools, including artificial intelligence (AI) and machine learning (ML), is revolutionizing the design and prediction phases of chromenone research. These in silico methods accelerate the identification of promising drug candidates by predicting their biological activities and physicochemical properties, thereby reducing the reliance on time-consuming and expensive laboratory synthesis and screening. researchgate.net

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are used to correlate the structural features of chromenone derivatives with their biological activity. nih.govnih.gov These models can predict the potency of newly designed compounds and highlight the key molecular determinants for activity. nih.govnih.govpusan.ac.krmdpi.com

Molecular Docking: This technique simulates the binding of chromenone derivatives to the active site of a target protein, providing insights into the molecular interactions that govern binding affinity and selectivity. pusan.ac.krnih.govsciencepublishinggroup.comresearchgate.net It is instrumental in structure-based drug design. nih.gov

Pharmacophore Modeling: By identifying the essential steric and electronic features required for biological activity, pharmacophore models guide the design of new molecules with a higher probability of interacting with the desired target. researchgate.netresearchgate.net

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This early-stage assessment helps to filter out molecules with poor drug-like properties, saving significant resources. nih.govresearchgate.net

Machine Learning and Deep Learning: More advanced AI and ML algorithms are being combined with molecular modeling to enable high-throughput identification of potent and selective inhibitors from large virtual libraries. researchgate.net

These computational strategies, when used in a hybrid approach, provide a robust framework for the rational design of novel chromenone derivatives with optimized activity and drug-like profiles. researchgate.netnih.gov

Development of Chromenone-Based Molecular Probes and Tools for Chemical Biology

The inherent fluorescent properties of many chromenone derivatives make them excellent scaffolds for the development of molecular probes and tools for chemical biology. nih.govaip.org These tools are vital for visualizing and understanding complex biological processes in real-time and within living systems.

Applications in chemical biology include:

Fluorescent Probes for Bioactive Molecules: Chromone-based probes have been designed for the highly selective and sensitive detection of important biological molecules such as hydrogen sulfide (H₂S) and thiols. aip.orgresearchgate.netrsc.org These probes often exhibit a "turn-on" fluorescence response upon reacting with their target analyte.

Bioimaging in Living Cells: The favorable photophysical properties of chromenone fluorophores, such as large Stokes shifts and good photostability, make them suitable for imaging analytes and cellular structures in living cells. aip.orgrsc.orgmdpi.com Two-photon fluorescent probes based on the chromene skeleton have also been developed for deep-tissue imaging. aip.org

Probes for DNA and Proteins: Novel chromone-based fluorogens have been engineered as "forced intercalation" (FIT) probes that show a significant increase in fluorescence upon binding to double-stranded DNA, allowing for the sensing of DNA hybridization. mdpi.com Other probes can identify specific proteins containing accessible cysteine residues. researchgate.net

The development of these molecular tools not only facilitates the study of fundamental biology but also provides new avenues for diagnostics. The ability to design probes based on the chromenone scaffold underscores its versatility beyond direct therapeutic applications.

Design Principles for Enhanced Target Selectivity and Potency

A primary goal in drug design is to optimize a compound's potency against its intended target while minimizing off-target effects. nih.govpatsnap.comazolifesciences.com Extensive structure-activity relationship (SAR) studies on various chromenone series have yielded key design principles for enhancing both selectivity and potency.

Key principles derived from SAR studies include:

Substitution Pattern: The position and nature of substituents on the chromone ring are critical. For example, in SIRT2 inhibitors, larger, electron-withdrawing groups at the 6- and 8-positions and an alkyl chain of optimal length (3-5 carbons) at the 2-position were crucial for high potency. acs.org For MAO-B inhibitors, modifications to the 3-phenylcarboxamide and 2-phenylcarboxamide moieties led to potent and selective compounds. nih.gov

Role of Specific Functional Groups: The presence or absence of certain functional groups can dramatically alter activity. The carbonyl group of the chroman-4-one ring was found to be essential for SIRT2 inhibition. acs.org For ABCG2 inhibitors, a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were important for activity, while methylation of a central amide nitrogen was detrimental. nih.gov

Structural Rigidity and Conformation: The planarity of the chromen-4-one system can be critical for activity. In some cases, even minor conformational changes can lead to a significant loss of potency, highlighting the importance of a rigid and correctly oriented scaffold for optimal target engagement. acs.org

Exploiting Target-Specific Features: Rational drug design leverages differences between the target and off-target proteins. nih.govazolifesciences.com This can involve optimizing electrostatic interactions, targeting unique flexible regions of the protein, or displacing specific water molecules in the binding site. nih.govazolifesciences.com For P2Y₆ receptor antagonists, derivatization at the 6-position of the chromene ring with sterically extended chains was well-tolerated and led to potent compounds. nih.gov

By systematically applying these principles, researchers can rationally design the next generation of chromenone-based therapeutics with improved efficacy and a better selectivity profile, paving the way for their successful preclinical and clinical development. mdpi.com

Q & A

Basic: What are the standard synthetic routes for 3-Methoxy-2-methyl-4H-chromen-4-one, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via Claisen-Schmidt condensation or cyclization of substituted acetophenones. For example, a common route involves reacting 2-hydroxyacetophenone derivatives with methylating agents under basic conditions. Optimization includes:

- Solvent selection : Ethanol or DMF is used for solubility and reaction efficiency .

- Catalysts : NaOH or K₂CO₃ facilitates deprotonation and cyclization .

- Temperature control : Reflux (~80°C) ensures complete conversion without side reactions .

Key validation involves monitoring via TLC and characterizing intermediates using NMR (e.g., δ 8.23 ppm for aromatic protons) .

Basic: How are spectroscopic techniques (NMR, IR) employed to confirm the structure of 3-Methoxy-2-methyl-4H-chromen-4-one?

Methodological Answer:

- NMR : Aromatic protons appear as doublets or multiplets between δ 6.34–8.23 ppm, while methoxy (-OCH₃) and methyl (-CH₃) groups resonate at δ 3.8–4.0 and δ 2.1–2.3, respectively .

- IR : Stretching frequencies for carbonyl (C=O) and ether (C-O) groups are observed at ~1647 cm⁻¹ and ~1246 cm⁻¹ .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 147.1368) . Cross-referencing with databases (e.g., PubChem) ensures structural fidelity .

Advanced: How can crystallographic data resolve discrepancies in proposed structures of substituted chromenones?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths, angles, and packing motifs. For example:

- SHELX workflows : Data integration (via SHELXS) and refinement (via SHELXL) resolve ambiguities in substituent positioning .

- ORTEP visualization : Anisotropic displacement parameters distinguish between isostructural analogs (e.g., methoxy vs. ethoxy groups) .

A case study showed that conflicting NMR data for a methyl-substituted chromenone was resolved by SC-XRD, confirming the 2-methyl configuration .

Advanced: What strategies mitigate side reactions during the synthesis of methoxy-substituted chromenones?

Methodological Answer:

- Protecting groups : Temporarily masking hydroxyl groups with acetyl or benzyl moieties prevents unwanted ether formation .

- Stepwise alkylation : Sequential addition of methylating agents (e.g., CH₃I) ensures regioselectivity at the 3-methoxy position .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from byproducts like dimerized chromones .

Advanced: How do substituent effects (e.g., methoxy vs. ethoxy) influence the reactivity and biological activity of chromenones?

Methodological Answer:

A comparative analysis of analogs reveals:

Basic: What safety protocols are essential when handling 3-Methoxy-2-methyl-4H-chromen-4-one in the lab?

Methodological Answer:

- PPE : Gloves and goggles are mandatory due to skin/eye irritation risks (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders (H335) .

- Waste disposal : Neutralize acidic byproducts (e.g., from cyclization) before disposal .

Advanced: How can computational methods predict the physicochemical properties of novel chromenone derivatives?

Methodological Answer:

- DFT calculations : Gaussian software optimizes geometry and predicts IR/NMR spectra using B3LYP/6-31G(d) basis sets .

- LogP estimation : Tools like ChemDraw estimate hydrophobicity, guiding solubility optimization (e.g., ethoxy groups increase logP by ~0.5) .

- Molecular dynamics : Simulates interactions in biological membranes to prioritize derivatives for in vitro testing .

Basic: What analytical techniques validate purity post-synthesis?

Methodological Answer:

- HPLC : Retention time matching against standards confirms >95% purity .

- Melting point : Sharp mp ranges (e.g., 51–54°C) indicate homogeneity .

- Elemental analysis : Matches calculated C, H, N percentages (e.g., C 73.20%, H 5.80%) .

Advanced: How are synthetic byproducts characterized, and what do they reveal about reaction mechanisms?

Methodological Answer:

- LC-MS/MS : Identifies dimers or oxidized products (e.g., [M+16]⁺ peaks suggest epoxidation) .

- Mechanistic insights : Detection of intermediates like enolates (via NMR δ 177.6 ppm) supports a stepwise cyclization pathway .

Advanced: What statistical approaches resolve contradictions in biological activity data across chromenone analogs?

Methodological Answer:

- PCA (Principal Component Analysis) : Reduces variables (e.g., substituent size, logP) to identify dominant factors in activity .

- Dose-response curves : IC₅₀ values normalized to controls distinguish true efficacy from assay noise .

A study on fluorophenyl-substituted chromenones used ANOVA to confirm that 3-methoxy groups significantly enhance antimicrobial activity (p < 0.01) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.